molecular formula C6H4BrN3 B1280659 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 868362-18-9

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1280659
CAS No.: 868362-18-9
M. Wt: 198.02 g/mol
InChI Key: NATZWIFAAIXCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically occurs in dry toluene at 140°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and broad substrate scope make it suitable for large-scale production .

Scientific Research Applications

Drug Discovery

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential as a therapeutic agent. Research indicates that it may inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions such as cancer. Inhibiting this pathway can potentially lead to reduced tumor growth and metastasis in several cancer types, including breast and lung cancer .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or intracellular targets, leading to bacterial cell death. Further research is needed to elucidate the specific mechanisms behind these effects.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. Recent advancements include microwave-mediated synthesis techniques that enhance yield and reduce reaction times. For instance, one study reported a catalyst-free method yielding up to 89% efficiency under optimized conditions .

Case Study 1: Cancer Treatment

In a preclinical study involving breast cancer cell lines treated with derivatives of triazolo compounds including this compound, significant reductions in cell proliferation were observed. The study highlighted the compound's ability to induce apoptosis through modulation of apoptosis-related proteins .

Case Study 2: Antibacterial Efficacy

Another study explored the antibacterial properties of this compound against resistant strains of bacteria. It was found effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to existing antibiotics.

Mechanism of Action

Biological Activity

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS Number: 868362-18-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol
  • Structure : The compound features a fused triazole and pyridine structure with a bromine substituent at the 8-position.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes such as JAK1/JAK2 and PHD-1. These enzymes are involved in critical signaling pathways associated with inflammation and cancer progression.
  • RORγt Inverse Agonism : The compound has been identified as an inverse agonist of RORγt, a nuclear receptor implicated in autoimmune diseases .
  • Cell Signaling Modulation : It influences the ERK signaling pathway, leading to effects such as cell cycle arrest and apoptosis in cancer cells. This modulation is crucial for its potential use as an anticancer agent .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFindings
Induced apoptosis in MGC-803 cells via ERK pathway inhibition.
Exhibited potential antibacterial activity; further testing required.
Identified as an AXL receptor tyrosine kinase inhibitor with implications for cancer treatment.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of triazolo-pyridines including this compound. The study focused on their interactions with enzyme targets and their resultant biological activities:

  • Synthesis Methodology : The compound was synthesized using palladium-catalyzed reactions under specific conditions yielding significant quantities for biological testing.
  • Biological Evaluation : The synthesized compound demonstrated notable inhibition of cancer cell proliferation in vitro and showed promise for further development as a therapeutic agent.

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZWIFAAIXCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467491
Record name 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868362-18-9
Record name 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 5
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.